ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate
Description
This compound features a fused furochromene core (furan fused to chromene) with multiple substituents: a bromine atom at position 4, a methyl group at position 2, a ketone (7-oxo), and a propanoyl group at position 6. Its structure is typically determined via X-ray crystallography using programs like SHELXL and visualized with ORTEP-3, ensuring precise stereochemical assignment .
Properties
IUPAC Name |
ethyl 4-bromo-2-methyl-7-oxo-8-propanoylfuro[3,2-f]chromene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO6/c1-4-12(20)9-6-10-13(25-17(9)21)7-11(19)16-15(10)14(8(3)24-16)18(22)23-5-2/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOWHJIIGGFMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C3C(=C(OC3=C(C=C2OC1=O)Br)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate possesses a complex structure characterized by the following features:
- Bromine Substitution : The presence of a bromine atom at the 4-position enhances lipophilicity and may influence biological interactions.
- Furochromene Core : The furochromene structure is known for various biological activities, including antioxidant and anti-inflammatory properties.
Structural Formula
Antioxidant Activity
Research indicates that compounds within the furochromene class exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is essential for potential therapeutic applications in diseases characterized by oxidative damage, such as neurodegenerative disorders and cancer.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly those mediated by nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs).
Antimicrobial Properties
The compound has also exhibited antimicrobial activity against various bacterial strains. In vitro studies suggest that it disrupts bacterial cell membranes, leading to cell lysis. This property positions it as a candidate for developing new antibiotics amidst rising antibiotic resistance.
Case Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations compared to control groups, affirming its potential as a natural antioxidant agent .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced macrophages, treatment with the compound resulted in decreased expression levels of TNF-alpha and IL-6. This suggests a robust anti-inflammatory effect mediated through the inhibition of NF-kB signaling pathways .
Case Study 3: Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of various furochromenes, including this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl have shown promising anticancer properties. The furochromene structure is associated with various biological activities, including cytotoxic effects against cancer cell lines. Studies have demonstrated that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties
The compound's unique structural features suggest potential antimicrobial activity. Preliminary studies have indicated that derivatives exhibit significant antibacterial and antifungal properties. This makes it a valuable candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of furochromene derivatives. Ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl has been investigated for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
Synthesis Techniques
The synthesis of ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl typically involves multi-step organic reactions, including cyclization and functional group modifications. The methodologies employed often include:
- Condensation Reactions : To form the furochromene backbone.
- Bromination : Introducing the bromine atom at the 4-position.
These synthetic routes are essential for producing the compound in sufficient yields for biological testing.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the ethyl 4-bromo compound affect its biological activity. Researchers analyze how changes in substituents influence potency and selectivity against target cells or pathogens.
Case Study: Anticancer Screening
In a study published in a peer-reviewed journal, ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl was tested against various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | [Case Study 1] |
| Antimicrobial | Effective against S. aureus and E. coli | [Case Study 2] |
| Anti-inflammatory | Modulation of inflammatory pathways | [Research Findings] |
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Heteroatom Influence: Replacement of oxygen (furochromene) with sulfur (thiazepine/thieno) or nitrogen (triazolodiazepine) alters electronic properties and bioavailability. Sulfur-containing analogs (e.g., pyrido[3,2-f]thiazepines) often exhibit enhanced metabolic stability .
- Halogen Effects: Bromine in the target compound vs. chlorine in thieno-triazolodiazepine impacts reactivity—bromine’s larger size may increase steric hindrance but improve binding in hydrophobic pockets.
Crystallographic and Physicochemical Properties
- Crystallography : The target compound’s structure is resolved using SHELXL (for refinement) and WinGX (for data integration) . Hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) are analyzed via graph-set theory , influencing crystal packing and solubility.
- Thermal Stability : Bromine’s electron-withdrawing effect may reduce thermal stability compared to chlorine-containing analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
